molecular formula C22H22BrO2P B150729 (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide CAS No. 52509-14-5

(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide

Cat. No.: B150729
CAS No.: 52509-14-5
M. Wt: 429.3 g/mol
InChI Key: FRHRVQQUICVJDG-UHFFFAOYSA-M
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Description

(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide is a useful research compound. Its molecular formula is C22H22BrO2P and its molecular weight is 429.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide plays a significant role in biochemical reactions. It is used in the preparation of a ratiometric fluorescent probe for specific detection of cysteine over homocysteine and glutathione . It also participates in various reactions such as the synthesis of organic phosphorus reagents and the esterification reaction of catalytic alkali .

Cellular Effects

It is known to be used in the microwave-assisted synthesis of KN-93, an inhibitor of calmodulin kinase II . This suggests that it may have an impact on cell signaling pathways and cellular metabolism.

Molecular Mechanism

It is known to participate in the synthesis of fluorinated spirobenzofuran piperidines as s1 receptor ligands . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known to be used in the regio-selective preparation of indole derivatives via rhodium-catalyzed domino hydroformylation/indolization . This suggests that it may have long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

It is known to be used in the synthesis of antitumor agents , suggesting that it may have toxic or adverse effects at high doses.

Metabolic Pathways

It is known to be used in the synthesis of organic phosphorus reagents , suggesting that it may interact with enzymes or cofactors and have effects on metabolic flux or metabolite levels.

Transport and Distribution

It is known to be soluble in organic solvents such as ether and alcohol but insoluble in water , suggesting that it may interact with transporters or binding proteins and have effects on its localization or accumulation.

Subcellular Localization

It is known to be used in the synthesis of organic phosphorus reagents , suggesting that it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide typically involves a two-step process:

    Formation of Triphenylphosphonium Bromide: Triphenylphosphine reacts with bromine or hydrogen bromide to form triphenylphosphonium bromide.

    Reaction with 1,3-Dioxolane: The triphenylphosphonium bromide is then reacted with 1,3-dioxolane under suitable conditions to form this compound[][1].

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophile and reaction conditions. For example, reacting with a halide nucleophile would yield a halogenated product, while reaction with an amine would yield an aminated product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide is unique due to its specific structure, which includes a 1,3-dioxolane moiety. This structural feature allows it to participate in unique chemical transformations and makes it particularly useful in the preparation of fluorescent probes and other specialized applications .

Properties

IUPAC Name

1,3-dioxolan-2-ylmethyl(triphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O2P.BrH/c1-4-10-19(11-5-1)25(18-22-23-16-17-24-22,20-12-6-2-7-13-20)21-14-8-3-9-15-21;/h1-15,22H,16-18H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRHRVQQUICVJDG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00966950
Record name [(1,3-Dioxolan-2-yl)methyl](triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00966950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52509-14-5
Record name (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52509-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052509145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [(1,3-Dioxolan-2-yl)methyl](triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00966950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1,3-dioxolan-2-ylmethyl)triphenylphosphonium bromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main application of (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide in organic synthesis?

A1: this compound serves as a precursor to the ylide, (1,3-dioxolan-2-ylmethylene)triphenylphosphorane. This ylide is a crucial reagent in Wittig reactions, enabling the synthesis of alkenes from aldehydes and ketones. Importantly, this reagent allows for the generation of masked α,β-unsaturated aldehydes. [] This approach provides a synthetic route to these valuable compounds while circumventing potential side reactions.

Q2: What is the structure and molecular formula of this compound?

A2: * Molecular Formula: C22H22BrO2P []* Structure: The molecule consists of a triphenylphosphonium group attached to a methyl group. This methyl group is further linked to the 2-position of a 1,3-dioxolane ring. A bromide ion acts as the counterion. []

Q3: Has this compound been used in medicinal chemistry research?

A3: Yes, a study utilized this compound in a multi-step synthesis of 3-substituted 1′-benzylspiro[[2]benzoxepine-1,4′-piperidines]. [] These compounds were then evaluated for their binding affinity to σ1 and σ2 receptors, targets relevant to various neurological and psychiatric disorders. This research highlights the versatility of this compound as a building block in the development of potentially bioactive molecules.

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